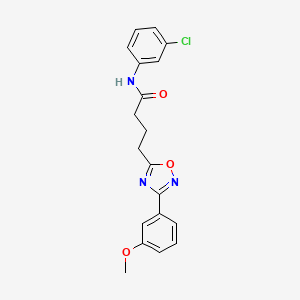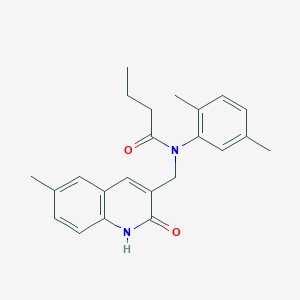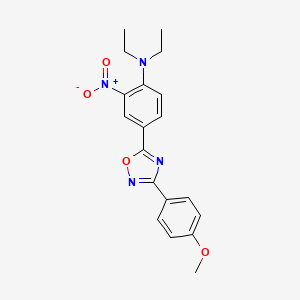
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as ODAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. ODAN is a fluorescent probe that is commonly used to detect the presence of nitric oxide in biological systems.
Mecanismo De Acción
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline works by reacting with nitric oxide to form a highly fluorescent compound. The fluorescence of this compound increases significantly upon reaction with nitric oxide, allowing for its detection in biological systems. The reaction between this compound and nitric oxide is highly specific, making it an ideal probe for detecting nitric oxide in complex biological systems.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages as a fluorescent probe for detecting nitric oxide in biological systems. It is highly specific, sensitive, and non-toxic, making it an ideal probe for use in laboratory experiments. However, this compound has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, this compound has limited solubility in aqueous solutions, which can make its use in certain experiments challenging.
Direcciones Futuras
There are several future directions for research involving N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential application is the development of new fluorescent probes that are more sensitive and specific than this compound. Another area of research is the use of this compound in the development of new treatments for diseases that are associated with nitric oxide dysregulation, such as cardiovascular disease and cancer. Additionally, this compound could be used in the development of new diagnostic tools for detecting nitric oxide in biological systems, which could have important implications for disease diagnosis and treatment.
Conclusion:
In conclusion, this compound is a fluorescent probe that has significant potential for use in scientific research. Its ability to detect nitric oxide in biological systems makes it an important tool for understanding the role of nitric oxide in physiological processes and for developing treatments for diseases that are associated with nitric oxide dysregulation. While this compound has some limitations, its advantages make it a valuable tool for researchers in the field of biochemistry. Future research involving this compound could lead to the development of new diagnostic tools and treatments for a wide range of diseases.
Métodos De Síntesis
The synthesis of N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline with diethylamine. The product is then purified through column chromatography to obtain this compound in its pure form. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has various applications in scientific research, particularly in the field of biochemistry. This compound is commonly used as a fluorescent probe to detect the presence of nitric oxide in biological systems. Nitric oxide is an important signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The detection of nitric oxide is essential for understanding its role in these processes and for developing treatments for diseases that are associated with nitric oxide dysregulation.
Propiedades
IUPAC Name |
N,N-diethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-4-22(5-2)16-11-8-14(12-17(16)23(24)25)19-20-18(21-27-19)13-6-9-15(26-3)10-7-13/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDCZQYYBALVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)
![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)
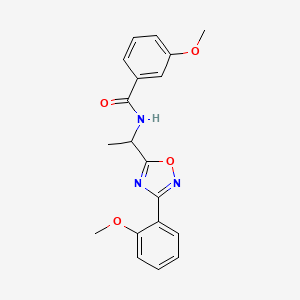

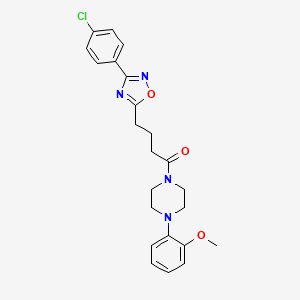

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)


